molecular formula C14H12N6 B10894411 2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10894411
M. Wt: 264.29 g/mol
InChI Key: RAMRIXPQWAIWSX-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a pyrazole ring fused with a triazoloquinazoline moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of the pyrazole ring, followed by its attachment to a quinazoline derivative through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazoloquinazoline derivatives, such as:

Uniqueness

What sets 2-[(5-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline apart is its specific combination of the pyrazole and triazoloquinazoline moieties, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and the development of specialized materials .

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

2-[(5-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H12N6/c1-10-6-7-16-19(10)8-13-17-14-11-4-2-3-5-12(11)15-9-20(14)18-13/h2-7,9H,8H2,1H3

InChI Key

RAMRIXPQWAIWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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